![molecular formula C4H4N2O2S B086453 5-Methyl-4-nitro-1,2-thiazole CAS No. 1073-19-4](/img/structure/B86453.png)
5-Methyl-4-nitro-1,2-thiazole
Overview
Description
5-Methyl-4-nitro-1,2-thiazole is a heterocyclic organic compound that features a five-membered ring containing sulfur and nitrogen atoms. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of both methyl and nitro groups on the thiazole ring enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-nitro-1,2-thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-methyl-4-nitrothioamide with α-haloketones in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of solvents and catalysts can be tailored to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4-nitro-1,2-thiazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Reduction: 5-Methyl-4-amino-1,2-thiazole.
Substitution: 5-Halo-4-nitro-1,2-thiazole derivatives.
Scientific Research Applications
Medicinal Applications
Anticancer Activity
5-Methyl-4-nitro-1,2-thiazole and its derivatives have shown promising anticancer properties. Research indicates that thiazole compounds can induce apoptosis in cancer cells. For instance, derivatives containing the thiazole moiety have been synthesized and tested against various cancer cell lines, demonstrating significant cytotoxic effects. A study reported that certain thiazole analogues exhibited IC50 values as low as 23.30 mM against A549 human lung adenocarcinoma cells, indicating their potential as anticancer agents .
Antimicrobial Properties
The antimicrobial activity of thiazoles, including this compound, has been extensively documented. Compounds with this scaffold have demonstrated effectiveness against a range of pathogens, including multi-drug resistant strains. For example, derivatives were shown to possess strong antibacterial activity against E. coli and S. aureus, with minimum inhibitory concentration (MIC) values significantly lower than those of standard antibiotics .
Anticonvulsant Effects
Thiazole-bearing compounds have also been investigated for their anticonvulsant properties. In animal models, certain derivatives displayed high efficacy in preventing seizures, suggesting their potential use in treating epilepsy .
Agricultural Applications
Pesticidal Activity
This compound has been explored for its insecticidal properties. It has been found effective against agricultural pests such as locusts and other insects that threaten crop yields. The compound acts by disrupting the biological processes of pests, making it a candidate for developing environmentally friendly pesticides .
Fungicidal Properties
In addition to insecticidal activity, this compound exhibits fungicidal effects. Research has indicated that thiazole derivatives can inhibit the growth of various fungal pathogens affecting plants. This property is crucial for developing new fungicides that are less harmful to the environment compared to traditional chemicals .
Material Science Applications
Polymer Chemistry
This compound is also utilized in the synthesis of novel polymers and materials. Its unique chemical structure allows it to be incorporated into polymer matrices to enhance thermal stability and mechanical properties. This application is particularly relevant in the development of advanced materials for electronic and industrial uses .
Case Study 1: Anticancer Activity
A study conducted by Evren et al. (2019) synthesized N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides and evaluated their anticancer activity against NIH/3T3 mouse embryoblast and A549 human lung adenocarcinoma cells. The results indicated strong selectivity and significant apoptosis induction in treated cells .
Compound | Cell Line | IC50 (mM) | Apoptosis (%) |
---|---|---|---|
19 | A549 | 23.30 | High |
18 | NIH/3T3 | >1000 | Moderate |
Case Study 2: Agricultural Use
Research on the insecticidal activity of this compound revealed its effectiveness against Culex pipiens larvae. In controlled experiments, a concentration of 5 µg/mL led to significant mortality rates within eight days of exposure, showcasing its potential as a biopesticide .
Treatment Concentration (µg/mL) | Mortality Rate (%) after 8 Days |
---|---|
5 | 80 |
Control | 10 |
Mechanism of Action
The mechanism of action of 5-Methyl-4-nitro-1,2-thiazole involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects . The thiazole ring itself can bind to specific enzymes, inhibiting their activity and disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1,2-thiazole: Lacks the nitro group, resulting in different reactivity and biological activity.
5-Methyl-1,2,3-thiadiazole:
Uniqueness
5-Methyl-4-nitro-1,2-thiazole is unique due to the presence of both methyl and nitro groups on the thiazole ring. This combination enhances its reactivity and potential for diverse chemical transformations, making it a valuable compound in various fields of research and industry .
Biological Activity
5-Methyl-4-nitro-1,2-thiazole is a heterocyclic compound belonging to the thiazole family, recognized for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential applications in medicine and industry, supported by relevant research findings and data.
Overview of this compound
This compound is characterized by a five-membered ring containing sulfur and nitrogen atoms, with a methyl and a nitro group attached. This structural configuration contributes to its unique chemical properties and biological activities. The compound is synthesized through various methods, including cyclization reactions involving appropriate precursors in the presence of bases like potassium carbonate.
The biological activity of this compound primarily stems from its interaction with various biological targets, including enzymes and receptors. The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The following table summarizes key mechanisms:
Mechanism | Description |
---|---|
Enzyme Inhibition | Interacts with enzymes involved in metabolic pathways. |
Receptor Binding | Binds to specific receptors, influencing cellular signaling pathways. |
Reactive Intermediates | Nitro group reduction leads to formation of reactive species affecting cellular integrity. |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated its efficacy against Staphylococcus aureus and Escherichia coli, suggesting potential applications as an antimicrobial agent in pharmaceuticals .
Anticancer Activity
In vitro studies have shown that derivatives of this compound possess cytotoxic effects against several cancer cell lines. For instance:
- HepG2 (Liver Cancer) : Exhibited IC50 values indicating significant cytotoxicity.
- MCF-7 (Breast Cancer) : Showed potential as a chemotherapeutic agent with promising activity .
The structure-activity relationship (SAR) analysis revealed that modifications to the thiazole ring enhance its anticancer properties.
Case Studies
- Antileishmanial Activity : A series of 5-nitro-2-aminothiazoles were synthesized and evaluated for their antileishmanial activity. Some derivatives demonstrated superior efficacy compared to standard treatments, highlighting the potential for developing new therapeutic agents against leishmaniasis .
- Cytotoxic Evaluation : A study evaluated newly synthesized thiazole derivatives for cytotoxicity against cancer cell lines (HepG2, HT-29, MCF-7) using the MTT assay. Results indicated that certain compounds showed promising anticancer activities with low toxicity profiles .
Research Findings
Recent research has focused on synthesizing novel derivatives of this compound to enhance its biological activities:
- Synthesis Techniques : Various synthetic routes have been developed to create derivatives with improved potency and selectivity against target cells.
- Structure Modifications : Alterations in substituents on the thiazole ring have been shown to significantly influence biological activity; for example, adding halogen groups can enhance anticancer effects .
Properties
IUPAC Name |
5-methyl-4-nitro-1,2-thiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2S/c1-3-4(6(7)8)2-5-9-3/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTXQKCXLNWRWKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NS1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70631709 | |
Record name | 5-Methyl-4-nitro-1,2-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70631709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1073-19-4 | |
Record name | 5-Methyl-4-nitro-1,2-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70631709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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